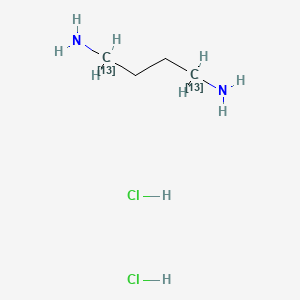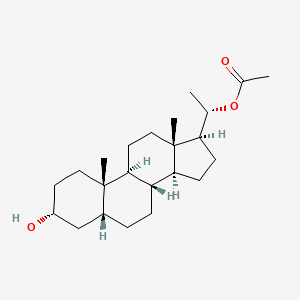
1,4-Diaminobutane-1,4-13C2 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-diaminobutane, also known as putrescine, which is a biogenic amine involved in cellular metabolism. The compound is labeled with carbon-13 isotopes at the 1 and 4 positions, making it useful for tracing and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride can be synthesized through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase . The labeled carbon atoms are introduced during the synthesis of the precursor compounds, which are then converted to the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope-labeled precursors and controlled reaction conditions to ensure high purity and isotopic enrichment. The compound is typically crystallized from ethanol and water to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of 1,4-diaminobutane.
Applications De Recherche Scientifique
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of polyamine metabolism.
Biology: The compound is used to study the role of polyamines in cell growth, differentiation, and apoptosis.
Medicine: It is used in research related to cancer, as polyamines are involved in tumor growth and progression.
Industry: The compound is used in the synthesis of stable isotope-labeled compounds for various industrial applications
Mécanisme D'action
1,4-Diaminobutane-1,4-13C2 Dihydrochloride exerts its effects by binding to the polyamine modulatory site of the NMDA receptor, potentiating NMDA-induced currents . It is also a precursor of spermidine, which is involved in various cellular processes, including DNA stabilization, protein synthesis, and cell proliferation .
Comparaison Avec Des Composés Similaires
1,4-Diaminobutane (Putrescine): The non-labeled version of the compound.
1,4-Diaminobutane-15N2 Dihydrochloride: Labeled with nitrogen-15 isotopes.
1,6-Diaminohexane-1,6-13C2: A similar compound with a longer carbon chain.
Spermidine- (butyl-13C4) Trihydrochloride: Another polyamine labeled with carbon-13 isotopes.
Uniqueness: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride is unique due to its specific labeling with carbon-13 isotopes at the 1 and 4 positions, making it particularly useful for tracing metabolic pathways and studying the role of polyamines in various biological processes .
Propriétés
Formule moléculaire |
C4H14Cl2N2 |
|---|---|
Poids moléculaire |
163.06 g/mol |
Nom IUPAC |
(1,4-13C2)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+1,4+1;; |
Clé InChI |
XXWCODXIQWIHQN-MWLKZMJOSA-N |
SMILES isomérique |
C(C[13CH2]N)[13CH2]N.Cl.Cl |
SMILES canonique |
C(CCN)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)




![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)



